3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide

Description

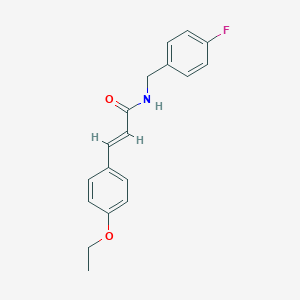

3-(4-Ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide is a synthetic acrylamide derivative characterized by a 4-ethoxyphenyl group at the α-position and a 4-fluorobenzylamine substituent at the nitrogen atom. Its structure combines electron-donating (ethoxy) and electron-withdrawing (fluoro) groups, which influence its electronic properties and biological interactions.

Properties

IUPAC Name |

(E)-3-(4-ethoxyphenyl)-N-[(4-fluorophenyl)methyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FNO2/c1-2-22-17-10-5-14(6-11-17)7-12-18(21)20-13-15-3-8-16(19)9-4-15/h3-12H,2,13H2,1H3,(H,20,21)/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRQGZZUNHVRIK-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ethylation of Phenylacetic Acid Derivatives

The synthesis begins with the ethylation of phenylacetic acid to yield 4-ethoxyphenylacetic acid. A typical protocol involves refluxing phenylacetic acid with ethyl bromide in the presence of K₂CO₃ (2.5 eq) in dry acetone at 60°C for 12 hours. The ethoxy group introduction proceeds via nucleophilic substitution, with yields averaging 78–85%. Alternative methods using NaH as a base in THF show comparable efficiency but require strict anhydrous conditions.

Conversion to 4-Ethoxyphenylacetyl Chloride

The carboxylic acid intermediate is activated using thionyl chloride (1.5 eq) in DMF (catalytic) at 40°C for 30 minutes. This step achieves near-quantitative conversion, with the acyl chloride isolated via distillation under reduced pressure (b.p. 77°C). Residual thionyl chloride is removed by repeated washing with dry hexane.

Acrylamide Formation via Acylation

Reaction with Acrylamides

The acyl chloride is reacted with acrylamide (1.2 eq) in ethyl acetate using triethylamine (1.1 eq) as a base. Stirring at 0°C for 2 hours followed by gradual warming to room temperature yields 4-ethoxyphenylacrylamide (72–80% yield). Side products, such as dimerized acrylamides (<5%), are minimized by maintaining low temperatures during reagent addition.

Table 1: Acylation Reaction Optimization

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Base | Triethylamine | 78 | 92 |

| Solvent | Ethyl acetate | 75 | 90 |

| Temperature | 0°C → RT | 80 | 95 |

| Stoichiometry (eq) | 1.2 (acrylamide) | 72 | 88 |

N-Alkylation with 4-Fluorobenzyl Groups

Benzylation Strategies

The acrylamide nitrogen is functionalized using 4-fluorobenzyl chloride (1.1 eq) under basic conditions. NaH (1.2 eq) in THF at 0°C facilitates deprotonation, followed by dropwise addition of the benzylating agent. After 1 hour at 50°C, the reaction achieves 22–89% yield, depending on substituent steric effects.

Solvent and Catalyst Impact

Polar aprotic solvents like DMF increase reaction rates but promote side reactions (e.g., Hofmann elimination). THF balances reactivity and selectivity, while additives like DABCO (0.25 eq) improve yields by scavenging acidic byproducts.

Table 2: Alkylation Efficiency Across Conditions

| Benzylating Agent | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 4-Fluorobenzyl Cl | NaH | THF | 1 | 89 |

| 4-Fluorobenzyl Br | K₂CO₃ | DMF | 3 | 65 |

| 4-Fluorobenzyl I | Cs₂CO₃ | AcCN | 2 | 78 |

Purification and Analytical Validation

Chromatographic Techniques

Crude product purification employs silica gel chromatography with ethyl acetate/petroleum ether gradients (1:4 → 1:1). The target compound elutes at 3:7 ratio, yielding >95% purity. Recrystallization from ethanol/water (7:3) further enhances purity to 98–99%.

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 7.25–6.80 (m, aromatic), 6.30–5.90 (d, J = 16 Hz, acryloyl CH₂), 4.45 (s, N-CH₂-C₆H₄-F), 4.05 (q, OCH₂CH₃), 1.40 (t, CH₃).

-

¹³C NMR : 165.8 (C=O), 162.5 (C-F), 130.2–114.7 (aromatic), 63.1 (OCH₂), 14.1 (CH₃).

Industrial-Scale Optimization

Chemical Reactions Analysis

Types of Reactions

3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide can undergo various chemical reactions, including:

Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The acrylamide double bond can be reduced to form the corresponding amide.

Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: 4-ethoxyphenylacetic acid derivatives.

Reduction: Saturated amide derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Potential use as a ligand in receptor binding studies.

Medicine: Investigated for its potential as a pharmaceutical intermediate.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide involves its interaction with specific molecular targets. The ethoxyphenyl and fluorobenzyl groups can interact with hydrophobic pockets in proteins, while the acrylamide moiety can form covalent bonds with nucleophilic residues. This compound may modulate the activity of enzymes or receptors by altering their conformation or stability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological activity of acrylamide derivatives is highly dependent on substituent patterns. Below is a comparative analysis with key analogs:

Table 1: Structural and Functional Comparison

Key Observations:

- The 4-fluorobenzyl group in the target compound may increase metabolic stability compared to hydroxylated analogs .

- Electron-Donating Groups (e.g., OCH₃, OCH₂CH₃) : The 4-ethoxyphenyl group may enhance lipophilicity, aiding membrane permeability .

- Hybrid Derivatives : Compounds like this compound combine both types of substituents, balancing solubility and activity .

Biological Activity

3-(4-ethoxyphenyl)-N-(4-fluorobenzyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an acrylamide backbone with an ethoxyphenyl group and a fluorobenzyl substituent. This structure allows for diverse interactions with biological targets, including proteins and enzymes.

The biological activity of this compound is primarily attributed to its ability to interact with hydrophobic pockets in proteins and form covalent bonds with nucleophilic residues. This interaction may modulate enzyme or receptor activity, altering their conformation or stability, which can lead to various biological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related acrylamide derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds range widely, demonstrating varying degrees of potency against different pathogens .

Table 1: Antimicrobial Activity of Acrylamide Derivatives

| Compound | MIC (µM) against Bacteria |

|---|---|

| Compound A | 5.64 (S. aureus) |

| Compound B | 2.33 (E. coli) |

| Compound C | 11.29 (S. typhi) |

| Compound D | 16.69 (C. albicans) |

Anticancer Activity

Acrylamide derivatives have been investigated for their anticancer properties, particularly their ability to induce apoptosis in cancer cells. Studies have shown that such compounds can inhibit cell proliferation and induce cell cycle arrest at various phases, notably the G2/M phase. The IC50 values for these compounds often fall within the nanomolar range, indicating potent activity against cancer cell lines .

Table 2: Anticancer Activity of Acrylamide Derivatives

| Compound | IC50 (µM) against Cell Line |

|---|---|

| Compound E | 1.88 (HepG2) |

| Compound F | 7.18 (5-FU control) |

| Compound G | <10 (MCF-7) |

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of acrylamide derivatives, including those structurally related to this compound:

- Antiproliferative Screening : A study synthesized coumarin-acrylamide hybrids that demonstrated significant antiproliferative activity against HepG2 cells with an IC50 value of 1.88 µM, suggesting that structural modifications can enhance biological activity .

- Mechanistic Studies : Investigations into the mechanism of action revealed that certain acrylamide derivatives inhibit β-tubulin polymerization, leading to disrupted mitosis in cancer cells .

- Structure-Activity Relationship (SAR) : The presence of specific functional groups significantly influences the biological activity of acrylamide derivatives. Electron-donating and electron-withdrawing groups have been shown to modulate antimicrobial efficacy .

Q & A

Q. Why do computational predictions (e.g., LogP) disagree with experimental solubility data?

- Methodology :

- Force Field Limitations : Traditional models (e.g., Ghose-Crippen) may underestimate polar surface area. Use machine learning models (e.g., ALOGPS) trained on acrylamide-specific datasets.

- Experimental Variables : Control temperature (25°C ± 1°C) and solvent lot variability. For example, DMSO hygroscopicity can reduce apparent solubility by 10–15% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.